molecular formula C36H49NO13 B14114863 [(1S,2S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,2,9,12-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate

[(1S,2S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,2,9,12-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate

Cat. No.: B14114863
M. Wt: 703.8 g/mol
InChI Key: RDDHCOGJTZHCET-ZQSDSWQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [(1S,2S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,2,9,12-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate is a complex organic molecule with a unique structure. This compound belongs to the class of diterpenoids, which are known for their diverse biological activities and applications in various fields such as medicine and chemistry.

Preparation Methods

The synthesis of this compound involves multiple steps, including the formation of the tetracyclic core and the introduction of various functional groups. The synthetic route typically starts with the preparation of the core structure through cyclization reactions, followed by the introduction of hydroxyl, acetoxy, and other functional groups through selective reactions. Industrial production methods may involve optimizing these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of various chemical products and as a research tool in chemical synthesis.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

This compound can be compared with other similar diterpenoids, such as:

    Taxol: Known for its anticancer properties.

    Forskolin: Known for its role in activating adenylate cyclase and increasing cyclic AMP levels.

    Ginkgolide: Known for its neuroprotective effects.

Properties

Molecular Formula

C36H49NO13

Molecular Weight

703.8 g/mol

IUPAC Name

[(1S,2S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,2,9,12-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate

InChI

InChI=1S/C36H49NO13/c1-17-20(48-30(44)26(41)24(19-12-10-9-11-13-19)37-31(45)50-32(3,4)5)15-36(46)29(43)27-34(8,28(42)25(40)23(17)33(36,6)7)21(39)14-22-35(27,16-47-22)49-18(2)38/h9-13,20-22,24-27,29,39-41,43,46H,14-16H2,1-8H3,(H,37,45)/t20-,21-,22+,24-,25+,26+,27?,29-,34+,35-,36+/m0/s1

InChI Key

RDDHCOGJTZHCET-ZQSDSWQCSA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)O)(CO4)OC(=O)C)O)C)O

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)O)(CO4)OC(=O)C)O)C)O

Origin of Product

United States

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